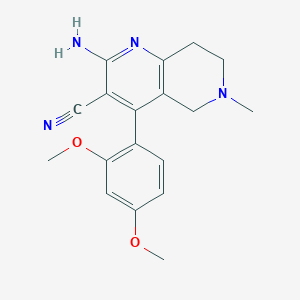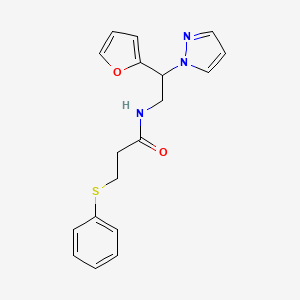
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, commonly known as FPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPTP belongs to the class of compounds known as thiosemicarbazones, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of FPTP involves the inhibition of the enzyme ribonucleotide reductase, which is responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, FPTP prevents the proliferation of cancer cells and induces apoptosis. FPTP also inhibits the production of reactive oxygen species (ROS), which are known to play a key role in the development of cancer and inflammation.
Biochemical and physiological effects:
FPTP has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPTP also inhibits the production of pro-inflammatory cytokines, which are responsible for the development of inflammation. In addition, FPTP has been found to exhibit potent antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
実験室実験の利点と制限
The advantages of using FPTP in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its ability to inhibit the production of ROS. However, the limitations of using FPTP in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation before use.
将来の方向性
There are several future directions for the study of FPTP. One potential direction is the development of novel analogs of FPTP with improved solubility and reduced toxicity. Another direction is the evaluation of FPTP in preclinical models of cancer and inflammation to determine its efficacy and safety. Finally, the study of the mechanism of action of FPTP and its interaction with other cellular pathways could provide valuable insights into its therapeutic potential.
合成法
The synthesis of FPTP involves the reaction of 2-acetyl furan and 1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 3-phenylthiopropanoic acid in the presence of thionyl chloride and triethylamine to obtain FPTP. The overall yield of the synthesis process is around 60%.
科学的研究の応用
FPTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. FPTP has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, FPTP has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(9-13-24-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFAYJMQPZELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


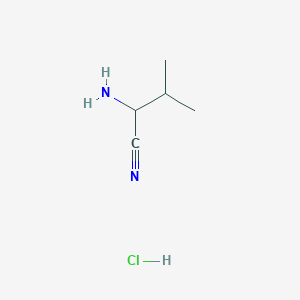
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)
![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2458913.png)
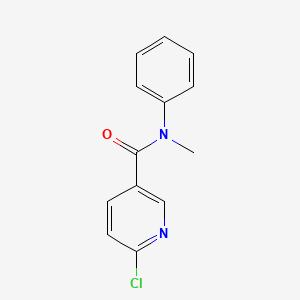
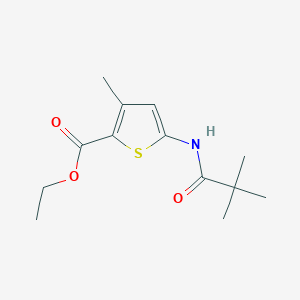
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)
![3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2458920.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one hydrochloride](/img/structure/B2458921.png)
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2458923.png)


![diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458926.png)
